molecular formula C8H12N4O2 B1591779 Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate CAS No. 723286-68-8

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate

Cat. No.: B1591779
CAS No.: 723286-68-8
M. Wt: 196.21 g/mol
InChI Key: LTINTLJABVYOMC-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrazine family, known for its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of ethyl hydrazinecarboxylate with 1,2-diketones, followed by cyclization to form the triazolopyrazine core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways . For instance, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and beyond .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-2-14-8(13)7-11-10-6-5-9-3-4-12(6)7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTINTLJABVYOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592059
Record name Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723286-68-8
Record name Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate
Reactant of Route 4
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate
Reactant of Route 5
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate
Reactant of Route 6
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate

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